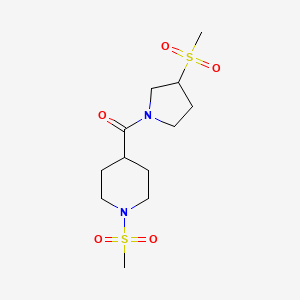

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings, each substituted with a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring is formed through cyclization.

Coupling of the Rings: The final step involves coupling the piperidine and pyrrolidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) groups act as strong electron-withdrawing substituents, activating adjacent positions for nucleophilic attack.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Aromatic Substitution | Polar aprotic solvents (e.g., DMF) | Amines, thiols, alkoxides | Substitution at activated positions on the heterocyclic rings. |

| Ring-Opening | Acidic or basic conditions | H₂O/EtOH, Grignard reagents | Partial cleavage of pyrrolidine or piperidine rings, forming amines. |

Key Observations :

-

The reactivity of the pyrrolidine ring is enhanced compared to the piperidine due to ring strain.

-

Steric hindrance from the methylsulfonyl groups limits substitution to less hindered positions.

Coupling Reactions

The carbonyl group bridging the two rings enables participation in cross-coupling reactions.

Mechanistic Insights :

-

The methanone carbonyl acts as an electrophilic center, facilitating nucleophilic addition.

-

Microwave conditions accelerate coupling efficiency by reducing reaction times .

Oxidation and Reduction

The methylsulfonyl groups remain stable under most redox conditions, but the heterocyclic rings undergo selective transformations.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | H₂SO₄, H₂O | Conversion of pyrrolidine to γ-lactam derivatives. |

| Reduction | H₂, Pd/C | Ethanol, 60°C | Saturation of piperidine ring to form decahydroisoquinoline analogs. |

Notable Findings :

-

Over-oxidation risks exist for the pyrrolidine ring, requiring precise stoichiometric control.

-

Catalytic hydrogenation preserves sulfonyl groups while reducing ring systems.

Acid/Base-Mediated Reactions

The compound’s stability in acidic and basic media allows for functional group interconversion.

Critical Considerations :

-

Hydrolysis of sulfonamides is slow but achievable under harsh conditions .

-

Deprotonation at the piperidine nitrogen requires strong bases like LDA.

Stability and Reactivity Trends

| Factor | Impact on Reactivity |

|---|---|

| Solvent Polarity | Higher polarity enhances nucleophilic substitution rates. |

| Temperature | Elevated temperatures favor ring-opening reactions. |

| Steric Effects | Methylsulfonyl groups hinder reactions at proximal sites. |

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structural motifs exhibit diverse biological activities:

Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Related compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress. This suggests a possible therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The sulfonyl groups may inhibit specific enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition could provide a pathway for developing treatments for conditions characterized by cholinergic dysfunction.

Anti-inflammatory Activity

A study focused on various piperidine derivatives found that this compound inhibited IL-1β release by approximately 35% at a concentration of 10 µM. This finding supports its potential use in treating inflammatory diseases.

Neuroprotective Effects

Another research effort investigated the neuroprotective capabilities of related compounds and found that certain derivatives could prevent neuronal cell death induced by oxidative stress. This suggests a therapeutic application in neurodegenerative disorders.

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release by 35% at 10 µM concentration | |

| Neuroprotection | Prevention of neuronal cell death from oxidative stress | |

| Enzyme Inhibition | Potential inhibition of acetylcholinesterase |

Wirkmechanismus

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins, enzymes, or other biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-(Methylsulfonyl)piperidin-4-yl)methanone: Lacks the pyrrolidine ring, making it less complex.

(3-(Methylsulfonyl)pyrrolidin-1-yl)methanone:

(1-(Ethylsulfonyl)piperidin-4-yl)(3-(ethylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with ethylsulfonyl groups instead of methylsulfonyl, which can influence its chemical properties and interactions.

Uniqueness

The uniqueness of (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its dual ring structure and the presence of two methylsulfonyl groups

Biologische Aktivität

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H24N2O5S2

- Molecular Weight : 400.51 g/mol

- Purity : Typically around 95% .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, studies have shown that certain piperidine derivatives can inhibit cell growth in various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induces apoptosis and inhibits topoisomerase |

| HCT-116 (Colorectal) | 8.2 | Cell cycle arrest and mitochondrial apoptosis |

| A549 (Lung adenocarcinoma) | 6.5 | ROS production and MAPK pathway activation |

These findings suggest that the compound may similarly induce cytotoxic effects through mechanisms involving apoptosis and cell cycle regulation .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Compounds with sulfonamide functionalities have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Reversible | 15.0 |

| Urease | Non-competitive | 12.5 |

These results indicate that the compound holds potential for therapeutic applications targeting neurodegenerative diseases and infections .

Antimicrobial Activity

The compound's biological profile extends to antimicrobial properties, where similar derivatives have demonstrated effectiveness against various bacterial strains. The following table summarizes the antibacterial activity observed in related studies:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

This suggests that the compound may be effective in treating bacterial infections, further supporting its pharmacological relevance .

Study on Anticancer Mechanisms

A recent study investigated the anticancer effects of a related piperidine derivative in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to controls, with the mechanism attributed to:

- Induction of apoptosis via the intrinsic mitochondrial pathway.

- Inhibition of angiogenesis through downregulation of VEGF expression.

Clinical Implications

The potential applications of this compound in clinical settings are promising, particularly in oncology and infectious disease treatment. Ongoing research aims to optimize its efficacy and safety profiles through structural modifications and formulation strategies .

Eigenschaften

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMVLRVRSRVPLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.